molecular formula C10H11BrFNO B13549316 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol

Cat. No.: B13549316
M. Wt: 260.10 g/mol
InChI Key: VOTYZUAIHHREKU-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted azetidines and benzyl derivatives.

Scientific Research Applications

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The azetidine ring can also participate in ring-opening reactions, which can further modulate the compound’s activity .

Comparison with Similar Compounds

Similar compounds to 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol include other azetidines and benzyl derivatives, such as:

  • 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
  • 3-(2-Bromo-4-methylbenzyl)azetidin-3-ol
  • 3-(2-Bromo-4-fluorophenyl)azetidin-3-one

These compounds share similar structural features but differ in the substituents on the benzyl group, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

VOTYZUAIHHREKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=C(C=C2)F)Br)O

Origin of Product

United States

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